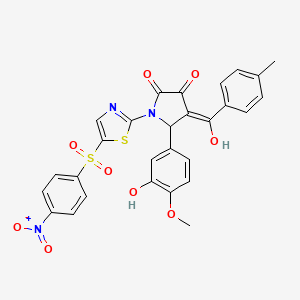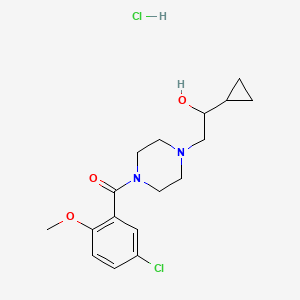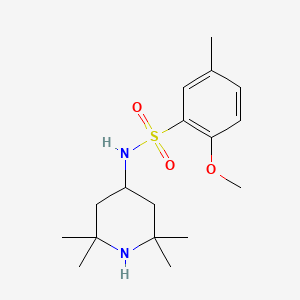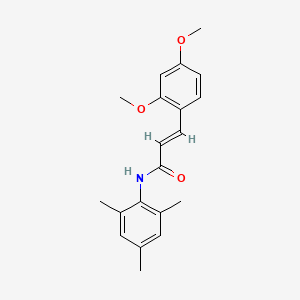
3-Bromo-2,5-dichloroaniline
概要
説明
3-Bromo-2,5-dichloroaniline is an organic compound that is commonly used in various fields of research and industry. It has a molecular formula of C6H4BrCl2N .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-dichloroaniline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2,5-dichloroaniline has a melting point of 31-33 °C and a density of 1.722±0.06 g/cm3 . It is a solid at room temperature .科学的研究の応用
Chemical Intermediates in Manufacturing
3-Bromo-2,5-dichloroaniline and its analogs are extensively used as chemical intermediates. They play a pivotal role in the synthesis of a wide array of products, including pesticides, dyes, and pharmaceuticals. The significance of these compounds in industrial manufacturing stems from their versatile chemical properties, allowing for various chemical reactions and formulations (Hong et al., 2000; Li et al., 2003).
Role in Chemical Synthesis
3-Bromo-2,5-dichloroaniline is crucial in chemical synthesis processes, such as the selective amination of polyhalopyridines. This process, catalyzed by palladium complexes, predominantly yields chemoselective products, underlining the compound's importance in achieving specific chemical transformations with high yield and selectivity (Ji et al., 2003).
Environmental Biodegradation Studies
Environmental studies have leveraged the use of 3-Bromo-2,5-dichloroaniline and its derivatives to understand biodegradation processes. Microorganisms like Bacillus megaterium and Chlorella pyrenoidosa have been studied for their ability to degrade these compounds, shedding light on potential bioremediation strategies for contaminated environments. These studies are crucial for developing environmentally friendly ways to mitigate the impact of industrial pollutants (Yao et al., 2011; Wang et al., 2012).
Advanced Material Synthesis
The compound is also used in the synthesis of advanced materials. For instance, its derivatives play a role in the preparation of metal-complexing molecular rods, illustrating its versatility and importance in the field of materials science and engineering (Schwab et al., 2002).
Safety and Hazards
特性
IUPAC Name |
3-bromo-2,5-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQKZRGDHYMUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dichloroaniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2555790.png)


![5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2555795.png)

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)
![3-Methoxy-N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2555799.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)
![Ethyl [(4-iodo-2-methylphenyl)amino]acetate](/img/structure/B2555804.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2555807.png)


![2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide](/img/structure/B2555813.png)